molecular formula C10H6F3N3 B1427468 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carbonitrile CAS No. 1506412-07-2

1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carbonitrile

Cat. No. B1427468
CAS RN: 1506412-07-2
M. Wt: 225.17 g/mol
InChI Key: KWDZDEULGBCATQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

While specific structural data for “1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carbonitrile” is not available, benzimidazole compounds are generally planar and are key components in functional molecules used in various applications .

Scientific Research Applications

Medicinal Chemistry Applications

Benzimidazole derivatives are a cornerstone in medicinal chemistry due to their diverse pharmacological activities. They are part of the vitamin B12 structure and exhibit antimicrobial, antiviral, antidiabetic, anti-cancer, and anti-inflammatory properties, among others. The versatility of benzimidazole chemistry allows for the development of new therapeutic agents with improved efficacy and reduced toxicity. The Mannich reaction is highlighted as a key synthetic route for producing N-methyl derivatives and drug molecules, showcasing the compound's relevance in drug design and synthesis (Vasuki et al., 2021).

Organic Synthesis and Material Science

The synthesis of polyfunctional heteroaromatics is an area of keen interest in organic chemistry. Research focusing on the discovery of new rearrangements and corrections of previously misassigned structures of complex heterocyclic compounds emphasizes the ongoing need to explore the synthetic versatility of compounds like 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carbonitrile. These efforts are crucial for advancing the development of new materials and understanding the chemistry underlying pharmaceuticals (Moustafa et al., 2017).

properties

IUPAC Name

1-methyl-2-(trifluoromethyl)benzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3/c1-16-8-3-2-6(5-14)4-7(8)15-9(16)10(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDZDEULGBCATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C#N)N=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carbonitrile
Reactant of Route 5
Reactant of Route 5
1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carbonitrile
Reactant of Route 6
Reactant of Route 6
1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.